molecular formula C17H22N4O4 B3048781 tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate CAS No. 1815591-68-4

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate

Cat. No.: B3048781
CAS No.: 1815591-68-4
M. Wt: 346.4
InChI Key: HSIIXVXTSGPOEL-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate is a sophisticated piperidine-based chemical intermediate designed for pharmaceutical research and development. This compound features a protected amine via the acid-labile tert-butyloxycarbonyl (Boc) group, a central piperidine ring, and a substituted aniline moiety, making it a versatile building block for the synthesis of more complex molecules. The Boc protecting group is a standard feature in organic synthesis, allowing for selective deprotection under mild acidic conditions to access the secondary amine for further functionalization . Compounds with this core structure are frequently employed in the creation of potential pharmacologically active substances, serving as key precursors in multi-step synthetic routes . The presence of the cyano group and the nitro-substituted aniline offers distinct sites for chemical modification, enabling researchers to explore diverse chemical space. This chemical is strictly for research applications in laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(4-nitroanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-16(2,3)25-15(22)20-10-8-17(12-18,9-11-20)19-13-4-6-14(7-5-13)21(23)24/h4-7,19H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIIXVXTSGPOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144735
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1815591-68-4
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1815591-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-nitrophenyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Nitrophenylamino Group: This step involves the reaction of the piperidine derivative with a nitrophenylamine compound under suitable conditions.

    Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenylamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
One of the primary applications of tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate is in the development of antibacterial agents. This compound has been investigated for its potential to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The compound's structure allows it to act as an effective inhibitor when used in conjunction with beta-lactam antibiotics, enhancing their efficacy against resistant strains of bacteria .

Case Study: Synthesis of Beta-lactamase Inhibitors
A notable study highlighted the synthesis of derivatives from this compound that showed significant inhibition against various beta-lactamases. The derivatives were tested in vitro and demonstrated promising results, suggesting that this compound could be a valuable scaffold for developing new antibacterial therapies .

Synthetic Intermediate

Role in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized to create a variety of complex molecules through further functionalization. Its reactivity allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals .

Table: Synthetic Pathways Involving this compound

Reaction TypeProductReference
Nucleophilic SubstitutionVarious amine derivatives
CyclizationPiperidine-based compounds
FunctionalizationNovel antibacterial agents

Research Applications

Pharmacological Studies
Research involving this compound has focused on its pharmacological properties, including its mechanism of action as an enzyme inhibitor. Studies have shown that modifications to the nitrophenyl group can significantly affect the compound's activity and selectivity against specific bacterial strains .

Toxicology and Safety Assessments
As with any chemical intended for medicinal use, toxicological evaluations are crucial. Initial assessments indicate that derivatives of this compound exhibit acceptable safety profiles, although further studies are necessary to fully understand their pharmacokinetics and long-term effects .

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and nitrophenylamino groups are key functional groups that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine-1-carboxylates with diverse substituents at position 4. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference CAS/ID
Target Compound
tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
4-cyano, 4-(4-nitrophenylamino) C₁₇H₂₂N₄O₄* ~346.39 Pharmaceutical intermediate (nitro reduction to amines) Not explicitly listed
tert-Butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate 4-(4-nitrophenylamino) C₁₆H₂₃N₃O₄ 321.38 Precursor for VHL E3 ligase inhibitors; lacks cyano group 333986-61-1
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate 4-cyano, 4-(pyridin-2-yl) C₁₆H₂₁N₃O₂ 287.36 Heterocyclic building block for kinase inhibitors 167263-04-9
tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate 4-cyano, 4-(2-fluoro-4-methylphenyl) C₁₈H₂₃FN₂O₂ 318.39 Fluorinated analog for PET imaging probes 1150315-87-9
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 4-((3,4-difluorobenzyl)amino) C₁₇H₂₄F₂N₂O₂ 326.38 Neurokinin receptor modulators; lacks cyano and nitro groups 1349716-46-6
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate 4-(3-cyanophenylureido) C₁₈H₂₃N₅O₃ 357.41 Ureido-linked analog for protein degradation (e.g., PROTACs) 1396861-73-6

*Inferred formula based on structural analysis.

Key Observations:

Electronic Effects: The 4-nitrophenyl group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., methyl or methoxy) . Cyano vs. Ureido Groups: The cyano group offers distinct reactivity (e.g., nucleophilic addition) compared to ureido-linked compounds, which are tailored for hydrogen bonding .

Synthetic Utility :

  • Compounds with nitro groups (e.g., target and CAS 333986-61-1) are precursors for amines via catalytic hydrogenation .
  • Fluorinated analogs (e.g., CAS 1150315-87-9) are prioritized for radiolabeling in imaging studies .

Biological Relevance: The target compound’s nitro and cyano groups may enhance binding to enzymes or receptors requiring electron-deficient motifs, such as tyrosine kinases or cytochrome P450 isoforms . Pyridine-containing analogs (e.g., CAS 167263-04-9) are prevalent in CNS drug discovery due to improved blood-brain barrier penetration .

Biological Activity

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with a tert-butyl ester, cyano group, and nitrophenylamino group, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity through various studies, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H22N4O4
  • Molecular Weight : 346.38 g/mol
  • CAS Number : 1815591-68-4

The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano and nitrophenylamino groups are crucial for modulating various biochemical pathways. These interactions may influence enzyme activity, receptor binding, and signal transduction processes.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, studies have shown that the presence of nitrophenyl groups can enhance cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine core and substituents can lead to improved efficacy against tumors.

CompoundActivityIC50 (µM)Cell Line
Compound AHigh1.61 ± 1.92A-431
Compound BModerate2.98 ± 1.22Jurkat

Anticonvulsant Activity

The compound's potential as an anticonvulsant has been explored in several studies. Analogues with similar piperidine structures have demonstrated efficacy in animal models of epilepsy, suggesting that this compound may also exhibit anticonvulsant properties.

Kinase Inhibition

Recent patents indicate that this compound can act as an inhibitor of several kinases involved in critical signaling pathways related to cell proliferation and survival. Specifically, it has shown promise in inhibiting ITK (Interleukin-2-inducible T-cell kinase), which is implicated in autoimmune disorders and certain cancers .

Case Studies

  • Antitumor Efficacy : In a study involving various piperidine derivatives, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM.
  • Kinase Inhibition Study : A pharmacological evaluation demonstrated that the compound effectively inhibited ITK activity in vitro, leading to reduced proliferation of lymphocytes in models of autoimmune disease.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Based on structurally analogous piperidine derivatives, this compound likely requires strict safety measures due to potential acute toxicity (oral, dermal, inhalation; Category 4 GHS classification) . Key protocols include:
  • Respiratory protection: Use NIOSH-approved respirators in poorly ventilated areas.
  • Skin/eye protection: Wear nitrile gloves and chemical-resistant goggles.
  • Waste disposal: Segregate and store waste in labeled containers for professional hazardous waste management .
  • Emergency response: Ensure access to eye wash stations and emergency showers .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: Synthesis typically involves multi-step reactions:

Condensation: React a nitro-substituted aryl amine with a piperidine precursor.

Cyano group introduction: Use reagents like trimethylsilyl cyanide (TMSCN) under anhydrous conditions.

Boc protection: Employ di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base (e.g., triethylamine) .

  • Key parameters: Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography using ethyl acetate/hexane gradients .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of analytical techniques:
  • NMR spectroscopy: Confirm the presence of the tert-butyl group (~1.2 ppm, singlet) and aromatic protons (~7-8 ppm) .
  • HPLC-MS: Detect impurities (<0.5%) and validate molecular weight (e.g., [M+H]⁺ ion).
  • Elemental analysis: Ensure C, H, N percentages align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How do the nitro and cyano substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer:
  • Nitro group: Acts as a strong electron-withdrawing group (EWG), activating the adjacent amino group for electrophilic attacks but deactivating the aryl ring toward nucleophilic substitution .
  • Cyano group: Enhances electrophilicity at the piperidine ring’s 4-position, facilitating SN2 reactions with nucleophiles (e.g., thiols or amines).
  • Experimental design: Perform kinetic studies in polar aprotic solvents (DMF, DMSO) to compare reaction rates with control compounds lacking these substituents .

Q. What strategies can resolve contradictions in biological activity data observed across different assay systems?

  • Methodological Answer:
  • Assay optimization: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability.
  • Metabolic stability testing: Use liver microsomes to assess if cytochrome P450-mediated degradation explains discrepancies in IC₅₀ values .
  • Computational modeling: Perform molecular docking to evaluate binding affinity differences to target proteins (e.g., kinases) .

Q. How can researchers mitigate instability of the tert-butoxycarbonyl (Boc) group under specific reaction conditions?

  • Methodological Answer:
  • Acidic conditions: Avoid trifluoroacetic acid (TFA) during Boc deprotection if the nitro group is susceptible to reduction. Use milder acids (e.g., HCl in dioxane) .
  • Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typically safe) .
  • Alternative protecting groups: For high-temperature reactions, consider stable alternatives like Fmoc or Alloc .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
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